1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine
Description
Significance of Benzimidazole (B57391) Heterocycles in Contemporary Chemical Science
Benzimidazole and its derivatives have garnered significant attention in contemporary chemical research due to their wide spectrum of biological activities and their utility as building blocks for complex molecular architectures. ijarsct.co.in These nitrogen-containing heterocyclic compounds are integral to the development of numerous therapeutic agents. researchgate.net
The fundamental structure of benzimidazole consists of a benzene (B151609) ring fused to an imidazole (B134444) ring. wikipedia.orgresearchgate.net This bicyclic aromatic system, formally named 1H-benzo[d]imidazole, is characterized by two nitrogen atoms within the five-membered imidazole ring. The fusion of the electron-rich imidazole ring with the aromatic benzene ring creates a stable platform with unique electronic properties. This core structure allows for various chemical modifications. The positions on the benzimidazole ring are numbered, with the nitrogen atoms typically at positions 1 and 3, and the carbon atoms of the imidazole portion at position 2. The benzene part of the molecule allows for substitutions at positions 4, 5, 6, and 7. The ability to substitute at these various positions provides a basis for creating a vast library of derivatives with diverse chemical and physical properties. impactfactor.org The physicochemical attributes of the scaffold, such as its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable its derivatives to bind effectively with biological macromolecules. nih.gov
In the realm of drug discovery and medicinal chemistry, the benzimidazole nucleus is recognized as a "privileged scaffold." ijarsct.co.innih.gov This term signifies that the core structure is capable of binding to a variety of biological targets, leading to a broad range of pharmacological activities. nih.govnih.gov Consequently, benzimidazole derivatives have been successfully developed into drugs with diverse therapeutic applications, including:
Anthelmintics (e.g., Albendazole, Mebendazole) wikipedia.orgimpactfactor.org
Proton Pump Inhibitors (e.g., Pantoprazole, Lansoprazole) impactfactor.orgbenthamdirect.com
Antihistamines (e.g., Astemizole) ijarsct.co.inwikipedia.org
Anticancer agents (e.g., Bendamustine) benthamdirect.comnih.gov
Antiviral compounds impactfactor.orgbenthamdirect.com
Antihypertensive drugs (e.g., Telmisartan) ijarsct.co.inwikipedia.org
The versatility of the benzimidazole scaffold allows medicinal chemists to design and synthesize novel compounds with tailored activities by modifying the substituents on the ring system. nih.govresearchgate.net This structural adaptability is a key reason for its continued prominence in pharmaceutical research. impactfactor.orgbenthamdirect.com
The history of benzimidazole chemistry dates back to 1872, when Hoebrecker first reported its synthesis. A significant milestone occurred in 1944 when Woolley proposed that benzimidazoles, due to their structural similarity to purines, could have biological applications. ijarsct.co.in This hypothesis spurred further investigation into their therapeutic potential.
A major breakthrough was the discovery of the benzimidazole nucleus within the structure of vitamin B12 (cobalamin), where N-ribosyl-5,6-dimethylbenzimidazole acts as a ligand to the cobalt atom. researchgate.net The first commercially successful benzimidazole-based drug was thiabendazole, introduced as an anthelmintic agent in 1961. ijarsct.co.in In the 1950s, researchers at the Swiss company Ciba AG discovered the analgesic properties of certain benzimidazole derivatives, which led to the development of a class of synthetic opioids. wikipedia.org Since these initial discoveries, research into benzimidazole chemistry has expanded exponentially, leading to the development of countless derivatives with a wide array of pharmacological effects. ijarsct.co.inresearchgate.net
The Specificity of 1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine within Benzimidazole Chemistry
This compound is a specific derivative of the core benzimidazole scaffold. Its chemical identity and properties are defined by the particular arrangement of its substituent groups.
| Property | Data |
| CAS Number | 883543-91-7 matrixscientific.com |
| Molecular Formula | C11H15N3 matrixscientific.com |
| Molecular Weight | 189.26 g/mol matrixscientific.com |
| MDL Number | MFCD07186560 matrixscientific.com |
The structure of this compound is distinguished by three key substitutions on the parent benzimidazole ring:
A methyl group at the N-1 position of the imidazole ring. Alkylation at this position is a common synthetic modification that can influence the molecule's solubility, metabolic stability, and binding interactions. wikipedia.org
A propyl group at the C-2 position. The C-2 position is a frequent site for substitution in the development of bioactive benzimidazoles, and the nature of the substituent here can significantly impact the compound's pharmacological profile. ijarsct.co.inwikipedia.org
An amine (-NH2) group at the 5-position of the benzene ring. The introduction of functional groups like amines onto the benzene portion of the scaffold is a key strategy for modulating the electronic properties and biological activity of the molecule. wikipedia.org
While this specific compound is cataloged as a chemical entity, detailed research findings on its synthesis, reactivity, or biological applications are not extensively documented in publicly available literature, suggesting it may serve as a research intermediate or a component in combinatorial libraries for drug discovery screening.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-propylbenzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-3-4-11-13-9-7-8(12)5-6-10(9)14(11)2/h5-7H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNTUNFBRCJCNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1C)C=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Methyl 2 Propyl 1h Benzoimidazol 5 Ylamine and Analogues
Traditional and Modern Synthetic Pathways for Benzimidazole (B57391) Derivatives
The construction of the benzimidazole core traditionally relies on the cyclization of ortho-phenylenediamines with various carbonyl-containing compounds. beilstein-journals.org These foundational methods, while effective, often require harsh conditions. researchgate.net Modern adaptations have focused on improving yields, reducing reaction times, and employing greener reaction media and catalysts. mdpi.com
Condensation Reactions in Benzimidazole Synthesis
Condensation reactions are the most prevalent methods for synthesizing the benzimidazole scaffold. These typically involve the reaction of an o-phenylenediamine (B120857) with a carboxylic acid, aldehyde, or their derivatives. beilstein-journals.org
The Phillips-Ladenburg reaction, a classical method, involves the condensation of o-phenylenediamines with carboxylic acids under acidic conditions, often requiring high temperatures. researchgate.netcolab.ws The reaction is initiated by the nucleophilic attack of one of the amino groups of the o-phenylenediamine on the carboxylic acid, followed by cyclization and dehydration to form the benzimidazole ring.
Modern adaptations of this reaction focus on milder conditions and the use of various catalysts to improve efficiency. For instance, microwave irradiation has been employed to significantly reduce reaction times and improve yields. researchgate.net The use of catalysts such as ammonium (B1175870) chloride, alumina, silica (B1680970) gel, and zeolite HY under solvent-free conditions also represents a greener and more economical approach. researchgate.netresearchgate.net
| Catalyst/Condition | Reactants | Temperature | Reaction Time | Yield | Reference |
| Hydrochloric Acid | o-phenylenediamine, Carboxylic Acid | High Temp | Several Hours | Variable | researchgate.net |
| Ammonium Chloride | o-phenylenediamine, Aromatic Acid | 80-90°C | - | Moderate to Good | researchgate.net |
| Microwave, Zeolite HY | o-phenylenediamine, Carboxylic Acid | 160-560 W | 5-9 min | - | researchgate.net |
This table provides a comparative overview of different conditions for the Phillips-Ladenburg reaction.
The Weidenhagen reaction utilizes aldehydes or ketones for the condensation with o-phenylenediamines. researchgate.net This reaction is an oxidative process, and the presence of an oxidizing agent is often necessary to achieve good yields. researchgate.net Cupric acetate (B1210297) is a commonly used oxidant in this method. researchgate.net
Modifications to the Weidenhagen reaction have aimed at improving its practicality and scope. The use of various catalysts and oxidants has been explored. For example, sodium metabisulfite (B1197395) has been used to facilitate the condensation with aldehydes. researchgate.net Other approaches involve carrying out the reaction in the presence of nitrobenzene (B124822) at elevated temperatures. researchgate.net The development of one-pot syntheses and the use of environmentally benign solvents like water are also significant advancements. beilstein-journals.orgorganic-chemistry.org
| Oxidant/Catalyst | Reactants | Solvent | Key Feature | Reference |
| Cupric Acetate | o-phenylenediamine, Aldehyde | Water or Alcohol | Forms a cuprous salt of the benzimidazole | researchgate.net |
| Sodium Metabisulfite | o-phenylenediamine, Aldehyde | - | Facilitates condensation | researchgate.net |
| Nitrobenzene | o-phenylenediamine, Aldehyde | - | High-temperature oxidation | researchgate.net |
| Er(OTf)₃ | o-phenylenediamine, Aldehyde | Water | Eco-friendly, selective for 2-substituted or 1,2-disubstituted products | beilstein-journals.org |
This table summarizes various modifications of the Weidenhagen reaction.
Oxidative Cyclization Methodologies
Oxidative cyclization offers an alternative route to benzimidazoles, often starting from anilines rather than pre-functionalized o-phenylenediamines. nih.gov This approach allows for greater diversity in the substitution pattern on the benzene (B151609) ring. One such method involves the formation of an amidine followed by an oxidative cyclization sequence. nih.gov This can be achieved using oxidants like (diacetoxyiodo)benzene (B116549) (PIDA) or through copper-mediated oxidation, providing access to both N-H and N-alkyl benzimidazoles. nih.gov
Another innovative oxidative cyclization uses D-glucose as a C1 synthon to react with o-phenylenediamines in water. organic-chemistry.orgacs.org This method is notable for its use of a biorenewable carbon source and environmentally friendly solvent. organic-chemistry.orgacs.org
Nucleophilic Substitution Approaches for Benzimidazole Functionalization
Nucleophilic substitution reactions are crucial for introducing or modifying substituents on the benzimidazole ring system. For instance, to synthesize 1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine, a nucleophilic substitution step would be necessary to introduce the amino group at the 5-position or the methyl group at the N-1 position.
The reactivity of the benzimidazole ring towards nucleophilic substitution can be influenced by the substituents already present. For example, 2-halobenzimidazoles can undergo nucleophilic displacement of the halogen. However, for unsubstituted 2-halobenzimidazoles, there can be a competition between nucleophilic attack at the C-2 position and proton abstraction at the N-1 position. longdom.org This issue is circumvented in N-substituted benzimidazoles, such as 2-chloro-1-methylbenzimidazole, which readily reacts with nucleophiles. longdom.org
Transition-metal-free intramolecular amination of aryl iodides presents a modern approach to constructing the benzimidazole ring via a nucleophilic substitution mechanism. nih.gov This method involves the cyclization of N-(2-iodoaryl)benzamidines in the presence of a base like potassium carbonate in water. nih.gov
Innovative Synthetic Strategies Applied to N-Substituted Benzimidazoles
The synthesis of N-substituted benzimidazoles, such as this compound, requires specific strategies to control the regioselectivity of the N-alkylation. Direct alkylation of benzimidazoles can often lead to a mixture of N-1 and N-3 substituted products if the imidazole (B134444) ring is unsubstituted.
One-pot synthetic methods have been developed to overcome these challenges. For example, a mild and efficient one-pot synthesis of N-substituted benzimidazoles has been reported starting from 2-fluoro-5-nitrophenylisocyanide and primary amines. rug.nl Another approach involves the reaction of benzimidazole derivatives with various functionalized halides in a basic medium to achieve N-substitution. tsijournals.com
Metal-catalyzed reactions have also emerged as powerful tools for the synthesis of N-substituted benzimidazoles. Palladium-catalyzed reactions of aromatic formamidines with primary amines have been shown to produce N-substituted benzimidazoles with a broad substrate scope. rsc.org Furthermore, copper-catalyzed methods for the enantioselective C2-allylation of benzimidazoles have been developed, demonstrating the potential for asymmetric synthesis of complex benzimidazole derivatives. mit.edu
| Method | Starting Materials | Key Features | Reference |
| One-pot Synthesis | 2-Fluoro-5-nitrophenylisocyanide, Primary Amines | Mild and efficient | rug.nl |
| N-alkylation | Benzimidazole derivative, Functionalized Halide | Basic medium | tsijournals.com |
| Palladium-catalyzed reaction | Aromatic formamidines, Primary amines | Broad substrate scope | rsc.org |
| Copper-catalyzed C-H amination | N″-aryl-N′-tosyl/N′-methylsulfonylamidines | Uses mCPBA as oxidant | organic-chemistry.org |
This table highlights some innovative strategies for the synthesis of N-substituted benzimidazoles.
Microwave-Assisted Synthesis of Benzimidazole Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. arkat-usa.orgrjptonline.org This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes. benthamdirect.comeurekaselect.com In the context of benzimidazole synthesis, microwave irradiation has been successfully employed to facilitate the condensation reaction between o-phenylenediamines and various carbonyl compounds. derpharmachemica.commdpi.com
Studies have demonstrated that this methodology not only shortens reaction times but also frequently results in higher yields and cleaner reaction profiles. arkat-usa.orgeurekaselect.com For instance, a catalyst-free, microwave-assisted approach for synthesizing benzimidazole derivatives has been reported to achieve yields ranging from 94% to 98% within 5 to 10 minutes. benthamdirect.comeurekaselect.com The efficiency of this method is further highlighted by its application in solvent-free conditions, which aligns with the principles of green chemistry. mdpi.com The combination of rapid heating and the potential for solvent-free reactions makes microwave-assisted synthesis a highly attractive and eco-friendly alternative for the production of benzimidazole derivatives. benthamdirect.commdpi.com
| Methodology | Reaction Time | Yield (%) | Key Advantages | Reference |
|---|---|---|---|---|
| Microwave-Assisted (Catalyst-Free) | 5 - 10 min | 94 - 98 | Rapid, High-yielding, Eco-friendly | benthamdirect.comeurekaselect.com |
| Microwave-Assisted (with Er(OTf)3) | 5 - 10 min | 86 - 99 | Fast, Cheap, Green, Simple | mdpi.com |
Green Chemistry Principles in Benzimidazole Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.comchemmethod.com In the synthesis of benzimidazoles, these principles are increasingly being applied to develop more sustainable and environmentally friendly methods. eprajournals.com A key focus has been the replacement of toxic and hazardous organic solvents with greener alternatives or the implementation of solvent-free reaction conditions. eprajournals.commdpi.com
The use of biomass-derived feedstocks is another important aspect of green chemistry in this context, reducing reliance on fossil fuels. eprajournals.com Furthermore, the development of catalytic systems that are efficient and can be recycled minimizes waste production. mdpi.com Methodologies such as microwave-assisted synthesis and the use of ultrasound are also considered green as they can lead to lower energy consumption and reduced reaction times. chemmethod.comrsc.org The overarching goal is to create synthetic pathways that are not only efficient in producing the desired benzimidazole derivatives but also have a minimal environmental footprint. eprajournals.com
Multicomponent Reactions (MCRs) for Benzimidazole Construction
Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants are combined in a single step to form a complex product, which incorporates most or all of the atoms of the starting materials. nih.govrsc.org This approach is highly valued in medicinal chemistry and modern organic synthesis for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. nih.govresearchgate.net
For the construction of the benzimidazole ring, one-pot, three-component reactions have been developed. nih.govresearchgate.net For example, an iron(III)-porphyrin catalyzed reaction of benzo-1,2-quinone, aldehydes, and ammonium acetate as a nitrogen source has been shown to produce a variety of benzimidazole derivatives in high yields under mild conditions. nih.govrsc.org Another innovative three-component reaction involves the use of nitrobenzene, benzyl (B1604629) alcohol, and sulfonyl azide (B81097) with a cobalt-complex catalyst. researchgate.net These MCRs offer a significant advantage over traditional multi-step syntheses by reducing the number of purification steps, saving time and resources, and minimizing waste generation. nih.gov
Targeted Synthesis of this compound and its Direct Precursors
The synthesis of this compound is a multi-step process that begins with the preparation of a key precursor, N1-methyl-4-nitro-1,2-phenylenediamine. This intermediate then undergoes cyclization to form the benzimidazole core, followed by the reduction of the nitro group to yield the final amine product.
A plausible and commonly employed synthetic route involves a three-stage process:
Synthesis of N1-methyl-4-nitro-1,2-phenylenediamine: This precursor can be synthesized through the methylation of 4-nitro-o-phenylenediamine.
Formation of the Benzimidazole Ring: The synthesized N1-methyl-4-nitro-1,2-phenylenediamine is then reacted with butyric acid or a derivative to form 1-methyl-2-propyl-5-nitro-1H-benzimidazole.
Reduction of the Nitro Group: The final step is the reduction of the nitro group on the benzimidazole ring to yield this compound.
The initial step in the synthesis is the preparation of the key intermediate, N1-methyl-4-nitro-1,2-phenylenediamine. This compound is typically synthesized from o-nitroaniline. The process involves the selective methylation of one of the amino groups. A common method for this transformation is to first protect one of the amino groups, followed by methylation and deprotection. However, a more direct approach involves the careful control of reaction conditions to achieve mono-methylation.
For instance, o-nitroaniline can be reacted with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. The choice of solvent and temperature is crucial to favor the formation of the desired N-methylated product and minimize the formation of the N,N-dimethylated by-product.
| Reactant | Reagent | Solvent | Temperature | Yield |
| o-Nitroaniline | Methyl Iodide / Base | Ethanol | Reflux | Moderate to Good |
| o-Nitroaniline | Dimethyl Sulfate / Base | Toluene | 60-80°C | Moderate to Good |
The second stage of the synthesis involves the construction of the benzimidazole ring system. This is typically achieved through the condensation of an o-phenylenediamine derivative with a carboxylic acid or one of its derivatives. In this specific synthesis, N1-methyl-4-nitro-1,2-phenylenediamine is reacted with butyric acid. orientjchem.orgresearchgate.net This reaction is often facilitated by the presence of a dehydrating agent or is carried out under conditions that remove the water formed during the reaction, thereby driving the equilibrium towards the product. researchgate.net
The Phillips method is a widely used approach for this transformation, which involves heating the o-phenylenediamine derivative and the carboxylic acid in the presence of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid. orientjchem.orgresearchgate.net The acidic conditions protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the amino group of the phenylenediamine.
| Starting Material | Reagent | Catalyst | Conditions | Product |
| N1-methyl-4-nitro-1,2-phenylenediamine | Butyric Acid | p-Toluenesulfonic acid | Reflux in toluene | 1-methyl-2-propyl-5-nitro-1H-benzimidazole |
| N1-methyl-4-nitro-1,2-phenylenediamine | Butyryl Chloride | Pyridine | 0°C to room temp. | 1-methyl-2-propyl-5-nitro-1H-benzimidazole |
| N1-methyl-4-nitro-1,2-phenylenediamine | Butyric Anhydride | None | Heating | 1-methyl-2-propyl-5-nitro-1H-benzimidazole |
The final step in the synthesis of the target compound is the reduction of the nitro group of 1-methyl-2-propyl-5-nitro-1H-benzimidazole to an amino group. A variety of reducing agents can be employed for this transformation, with the choice often depending on the desired reaction conditions and the presence of other functional groups in the molecule.
A common and effective method for the reduction of aromatic nitro groups is catalytic hydrogenation. This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). This method is generally clean and provides high yields.
Alternatively, chemical reducing agents can be used. A popular choice is stannous chloride (SnCl2) in the presence of a strong acid like hydrochloric acid. This method is often used when catalytic hydrogenation is not feasible. Other reducing agents such as iron powder in acetic acid or sodium dithionite (B78146) can also be effective.
| Starting Material | Reducing Agent | Catalyst | Solvent | Product |
| 1-methyl-2-propyl-5-nitro-1H-benzimidazole | H₂ | Pd/C | Ethanol | This compound |
| 1-methyl-2-propyl-5-nitro-1H-benzimidazole | SnCl₂·2H₂O | - | Ethanol/HCl | This compound |
| 1-methyl-2-propyl-5-nitro-1H-benzimidazole | Fe/CH₃COOH | - | Acetic Acid | This compound |
Chemical Reactivity and Derivatization Strategies for 1 Methyl 2 Propyl 1h Benzoimidazol 5 Ylamine
Electrophilic Aromatic Substitution Reactions of the Benzimidazole (B57391) Core
The benzimidazole ring system is an aromatic heterocycle that can undergo electrophilic aromatic substitution (SEAr). wikipedia.org The reactivity of the benzene (B151609) portion of the molecule is significantly influenced by the substituents present. In 1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine, the C5-amino group is a powerful activating group, while the fused imidazole (B134444) ring also acts as an activating substituent. Activating groups stabilize the cationic intermediate (an arenium ion or sigma complex) formed during the reaction, thereby increasing the reaction rate compared to unsubstituted benzene. wikipedia.orgmasterorganicchemistry.comlibretexts.org
Common electrophilic aromatic substitution reactions applicable to this scaffold include:
Halogenation: Introduction of bromine, chlorine, or iodine onto the aromatic ring, typically at the C4 or C6 positions. These reactions are often catalyzed by a Lewis acid or proceed directly with the halogen. wikipedia.org
Nitration: The introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The strong activating nature of the C5-amine may necessitate milder nitrating conditions to avoid over-reaction or oxidation. wikipedia.org
Sulfonation: The addition of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. wikipedia.org
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl/acyl halide and a strong Lewis acid catalyst like AlCl₃. wikipedia.org The presence of the basic amine and imidazole nitrogen atoms can complicate these reactions by coordinating with the Lewis acid catalyst, often requiring protection of these groups beforehand.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile (E⁺) | Primary Positions of Attack | Influencing Factors |
|---|---|---|---|
| Halogenation | Br⁺, Cl⁺ | C4, C6 | Strong activation and ortho, para-directing effect of the C5-amine group. |
| Nitration | NO₂⁺ | C4, C6 | High activation from the amine group may require mild conditions. |
| Sulfonation | SO₃H | C4, C6 | Reversibility of the reaction can be used to control product distribution. |
| Friedel-Crafts | R⁺, RC=O⁺ | C4, C6 | Potential for catalyst complexation with nitrogen atoms necessitates careful condition selection or protecting group strategies. |
Nucleophilic Attack and Addition Reactions
Nucleophilic attack directly on the benzimidazole ring is generally challenging due to the electron-rich nature of the aromatic system. Such reactions are uncommon unless the ring is activated by the presence of strong electron-withdrawing groups or through quaternization of the imidazole nitrogens, which makes the ring more electron-deficient. sci-hub.se For this compound, which contains electron-donating groups, direct nucleophilic aromatic substitution (SNAr) on the carbocyclic ring is unlikely.
However, nucleophilic reactions can be relevant in specific contexts:
Reactions at C2: If the C2 position were functionalized with a good leaving group (e.g., a halogen or a sulfonyl group), it could be susceptible to nucleophilic substitution. This provides a pathway to introduce a variety of substituents at this position post-synthesis of the core benzimidazole structure.
Addition to Quaternized Species: If the N3 nitrogen is alkylated to form a benzimidazolium salt, the imidazole ring becomes significantly more electrophilic. This activation can enable nucleophilic addition to the C2 carbon, sometimes leading to ring-opening reactions, a reactivity pattern observed in related imidazole systems. sci-hub.se
Functional Group Interconversions of the Amine Moiety (C5-amine)
The primary amine at the C5 position is a highly versatile functional handle for derivatization. solubilityofthings.com A wide range of transformations can be performed to modify this group, significantly altering the compound's physicochemical properties. solubilityofthings.comvanderbilt.edu
Key interconversions include:
Acylation/Amide Formation: The amine can readily react with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. This is a common strategy to introduce a vast array of side chains.
Sulfonamide Formation: Reaction with sulfonyl chlorides yields stable sulfonamides.
Alkylation: The amine can be mono- or di-alkylated using alkyl halides, although selectivity can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl groups.
Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) converts the primary amine into a diazonium salt (-N₂⁺). This intermediate is highly valuable as it can be subsequently displaced by a wide range of nucleophiles in Sandmeyer-type reactions to introduce groups such as -OH, -F, -Cl, -Br, -I, and -CN.
Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), which can be further reduced to secondary amines. nih.gov
Table 2: Derivatization Reactions of the C5-Amine Group
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Acylation | Acyl chloride, Anhydride | Amide |
| Sulfonylation | Sulfonyl chloride | Sulfonamide |
| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary/Tertiary Amine |
| Diazotization | NaNO₂, HCl | Diazonium Salt |
| Sandmeyer Reaction | CuX (X=Cl, Br, CN) | Aryl Halide, Aryl Nitrile |
| Schiff Base Formation | Aldehyde/Ketone | Imine |
Alkylation and Acylation Strategies on the Imidazole Nitrogen Atoms (N1)
In this compound, the N1 position of the imidazole ring is already substituted with a methyl group. The remaining imidazole nitrogen, N3, possesses a lone pair of electrons and is nucleophilic. It can readily undergo reactions with electrophiles such as alkyl or acyl halides. beilstein-journals.org
N3-Alkylation: Reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) will lead to the formation of a quaternary benzimidazolium salt. These ionic compounds have markedly different properties, including increased solubility in polar solvents, compared to the parent molecule. The alkylation of unsymmetrical 1,3-azoles can sometimes be challenging, but in this case, with N1 blocked, the reaction proceeds selectively at N3. sci-hub.se
N3-Acylation: Similarly, acylation with acyl halides will produce an N-acylbenzimidazolium salt. These are typically highly reactive acylating agents themselves and may be unstable.
The formation of these quaternary salts makes the benzimidazole ring system significantly more electron-deficient, which can alter the reactivity of the rest of the molecule, as mentioned in section 3.2.
Strategies for Introducing the Propyl Group (C2-propyl)
The C2-propyl substituent is a key feature of the molecule's identity. Its introduction is typically achieved during the construction of the benzimidazole ring itself. The most common and direct method is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine (B120857) precursor with a carboxylic acid or its derivative. researchgate.net
Condensation with Butyric Acid: The synthesis would involve the reaction of N¹-methyl-4-aminobenzene-1,2-diamine with butyric acid, often under acidic conditions and at high temperatures, to facilitate cyclization and dehydration. nih.gov
Condensation with Butyraldehyde: An alternative involves condensing the diamine precursor with butyraldehyde, followed by an oxidation step to form the aromatic benzimidazole ring. researchgate.netnih.gov
Modern C-H Functionalization: More recent synthetic advancements allow for the direct alkylation of a pre-formed benzimidazole core at the C2 position. nih.gov This involves transition-metal-catalyzed C-H activation, providing a route to install the propyl group on a 1-methyl-5-aminobenzimidazole scaffold. For example, rhodium-catalyzed systems have been developed for the C2-alkylation of benzimidazoles. nih.gov
Bioisosteric Modification Strategies Applied to Benzimidazole Scaffolds for Research Purposes
Bioisosterism is a strategy in medicinal chemistry used to modify a lead compound by replacing a functional group or substructure with another that has similar physicochemical properties, with the aim of enhancing potency or optimizing pharmacokinetic properties. researchgate.netnih.govdrugdesign.org The benzimidazole scaffold itself is often considered a bioisostere of naturally occurring purines. vulcanchem.com For this compound, several bioisosteric modifications could be envisioned for research applications.
Scaffold Hopping: The entire benzimidazole core could be replaced by other bicyclic heterocycles with similar size and hydrogen bonding capabilities, such as indazole, benzoxazole, benzothiazole, or azaindoles. drugdesign.orgresearchgate.net
Modification of the C5-Amine: The amino group can be replaced with other small, polar, hydrogen-bonding groups.
Modification of the C2-Propyl Group: The propyl group can be replaced by other alkyl groups of varying size (e.g., ethyl, butyl), a cyclopropyl (B3062369) group, or groups with different electronic properties like an ethoxy or trifluoromethyl group.
Modification of the N1-Methyl Group: The methyl group could be replaced with other small alkyl groups or a hydrogen atom to probe the importance of this substituent for biological interactions.
Table 3: Examples of Bioisosteric Replacements for this compound
| Original Group | Position | Potential Bioisostere(s) | Rationale for Replacement |
|---|---|---|---|
| Benzimidazole Core | - | Indazole, Benzoxazole, Benzothiazole | To explore different heterocyclic scaffolds while maintaining a similar overall shape and pharmacophoric features. researchgate.netresearchgate.net |
| Amine (-NH₂) | C5 | Hydroxyl (-OH), Thiol (-SH), Methylamide (-NHCH₃) | To modulate hydrogen bonding capacity, pKa, and polarity. |
| Propyl (-CH₂CH₂CH₃) | C2 | Cyclopropyl, Isopropyl, Ethoxy (-OCH₂CH₃) | To alter lipophilicity, metabolic stability, and steric profile. |
| Methyl (-CH₃) | N1 | Ethyl (-CH₂CH₃), Hydrogen (-H) | To investigate the steric and electronic requirements at the N1 position. |
These derivatization and modification strategies highlight the chemical tractability of this compound, making it a valuable starting point for the synthesis of diverse compound libraries aimed at exploring structure-activity relationships in various research contexts.
Advanced Spectroscopic and Structural Characterization of 1 Methyl 2 Propyl 1h Benzoimidazol 5 Ylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR and ¹³C NMR Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of 1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic region would likely show a complex pattern for the three protons on the benzene (B151609) ring. The proton at position 4 would likely appear as a doublet, coupled to the proton at position 6. The proton at position 6 would be a doublet of doublets, and the proton at position 7 a doublet. The presence of the electron-donating amino group at position 5 would influence the chemical shifts of these aromatic protons, generally shifting them to a higher field compared to unsubstituted benzimidazole (B57391).
The N-methyl group would present as a sharp singlet, typically in the range of 3.7-4.0 ppm. The propyl group at position 2 would show three distinct signals: a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the benzimidazole ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each carbon atom. The benzimidazole core would display characteristic signals for the aromatic and heterocyclic carbons. The carbon atom at position 2, bonded to the propyl group, would have a chemical shift influenced by the alkyl substituent. The carbons of the benzene ring would have their chemical shifts modulated by the positions of the methyl and amino groups. The N-methyl carbon would appear as a single peak, and the three carbons of the propyl group would also be individually resolved. For analogous 2-alkyl-benzimidazoles, the C2 carbon signal is typically shifted to a higher frequency compared to unsubstituted benzimidazole. mdpi.com
Predicted NMR Data for this compound:
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic | ~6.5-7.5 | m | C4-H, C6-H, C7-H |
| NH₂ | ~3.5-5.0 | br s | 5-NH₂ |
| N-CH₃ | ~3.7 | s | N1-CH₃ |
| Propyl-CH₂ | ~2.8 | t | C2-CH₂CH₂CH₃ |
| Propyl-CH₂ | ~1.8 | sext | C2-CH₂CH₂CH₃ |
| Propyl-CH₃ | ~1.0 | t | C2-CH₂CH₂CH₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Aromatic/Heterocyclic | ~110-155 | Benzimidazole carbons |
| N-CH₃ | ~30-35 | N1-CH₃ |
| Propyl-CH₂ | ~25-30 | C2-CH₂CH₂CH₃ |
| Propyl-CH₂ | ~20-25 | C2-CH₂CH₂CH₃ |
| Propyl-CH₃ | ~10-15 | C2-CH₂CH₂CH₃ |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent protons on the propyl chain and between the coupled aromatic protons on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₅N₃), the expected exact mass would be approximately 189.1266 g/mol .
The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 189. The fragmentation pattern would likely involve the loss of fragments from the propyl group. A common fragmentation pathway for 2-alkylbenzimidazoles is the cleavage of the alkyl chain. For instance, the loss of an ethyl radical (C₂H₅) would result in a fragment ion at m/z 160. The fragmentation of related compounds like 5-Methyl-2-propyl-1H-benzimidazole further supports these predicted patterns. spectrabase.com
Predicted Mass Spectrometry Data:
| m/z | Interpretation |
| 189 | Molecular ion [M]⁺ |
| 160 | [M - C₂H₅]⁺ |
| 146 | [M - C₃H₇]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands.
The N-H stretching vibrations of the primary amino group (NH₂) would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the alkyl groups (methyl and propyl) would be observed around 2850-3100 cm⁻¹. The C=N stretching of the imidazole (B134444) ring is expected in the 1610-1630 cm⁻¹ region. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ range. The N-H bending vibration of the amino group would likely be present around 1600 cm⁻¹. The in-plane and out-of-plane C-H bending vibrations of the substituted benzene ring would also provide structural information. For instance, the IR spectrum of 2-(4-Aminophenyl)-1H-benzimidazole shows characteristic N-H and aromatic C-H stretching bands. researchgate.net
Predicted IR Absorption Bands:
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-3500 | N-H stretch | Primary amine (NH₂) |
| 2850-3100 | C-H stretch | Aromatic and Alkyl |
| 1610-1630 | C=N stretch | Imidazole ring |
| 1450-1600 | C=C stretch | Aromatic ring |
| ~1600 | N-H bend | Primary amine (NH₂) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the benzimidazole chromophore. Benzimidazole itself exhibits strong absorption bands around 243, 274, and 281 nm. nist.gov The presence of the amino group, an auxochrome, at position 5 is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and an increase in their intensity. The electronic absorption of 2-aminobenzimidazole, for example, is influenced by the solvent environment. researchgate.net
Predicted UV-Vis Absorption Maxima (in a polar solvent like ethanol):
| λ_max (nm) | Electronic Transition |
| ~250-260 | π → π |
| ~280-290 | π → π |
| ~295-305 | π → π* |
X-ray Crystallography for Solid-State Structure and Stereochemistry
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. Although no crystal structure for this compound has been reported, the analysis of the crystal structure of the closely related 5-Amino-1-methyl-1H-benzimidazole provides significant insights. nih.govresearchgate.net
From this analogous structure, it can be predicted that the benzimidazole core of this compound would be essentially planar. The substituents (amino, methyl, and propyl groups) would be slightly displaced from this plane. The bond lengths within the benzimidazole ring would be consistent with aromatic character. The lone pair of electrons on the amino nitrogen atom would likely be involved in conjugation with the π-system of the ring, affecting the charge distribution. nih.govresearchgate.net
In the solid state, intermolecular hydrogen bonding would be a dominant feature, with the amino group acting as a hydrogen bond donor and the nitrogen atoms of the imidazole ring acting as acceptors, leading to the formation of a stable crystal lattice. nih.gov
Predicted Crystallographic Data (based on analogy with 5-Amino-1-methyl-1H-benzimidazole):
| Parameter | Predicted Value/Feature |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Key Feature | Planar benzimidazole core |
| Intermolecular Forces | N-H···N hydrogen bonding |
Computational and Theoretical Investigations of 1 Methyl 2 Propyl 1h Benzoimidazol 5 Ylamine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to predicting the electronic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and other key molecular characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency. DFT studies on benzimidazole (B57391) derivatives are commonly used to calculate optimized molecular geometries, vibrational frequencies, and NMR chemical shifts. tandfonline.comresearchgate.net For instance, in studies of related benzimidazoles, DFT calculations at the B3LYP/6-31G(d) level of theory have been shown to reproduce experimental data from X-ray diffraction and NMR spectroscopy with good agreement. tandfonline.comresearchgate.net DFT is also employed to model the electronic properties that are essential for understanding a molecule's reactivity and potential as a nonlinear optical (NLO) material. nih.gov For a molecule like 1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine, a typical DFT study would begin by optimizing the ground-state geometry to find the most stable arrangement of its atoms. Following this, properties such as vibrational modes (to compare with experimental IR and Raman spectra), electronic transitions, and global reactivity descriptors can be calculated. nih.govsemanticscholar.org
Table 1: Representative DFT-Calculated Properties for Benzimidazole Derivatives Note: This table presents data for analogous compounds to illustrate typical results from DFT calculations, as specific data for this compound is not readily available in the literature.
| Compound | Method/Basis Set | Calculated Property | Value | Reference |
| 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole | DFT/B3LYP/6-31G(d) | Bond Length (N-Cimidazole) | ~1.33 Å | researchgate.net |
| 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline | DFT/B3LYP/6-31G(d) | Bond Angle (C-N-Cimidazole) | ~108° | tandfonline.com |
| Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates | M06/6-311G(d,p) | C-H Stretching Frequency | 3234–3025 cm-1 | nih.gov |
Ab initio (from first principles) calculations are another class of quantum chemical methods that rely on fundamental physical constants without using experimental data for parameterization. The Hartree-Fock (HF) method is a foundational ab initio approach. Studies on benzimidazole derivatives have often used both HF and DFT methods to compare their performance. tandfonline.comresearchgate.net Typically, the results for molecular geometry and spectroscopic values calculated by DFT show a better correlation with experimental data than those from HF, but HF remains a valuable tool, especially as a starting point for more complex calculations. tandfonline.com For this compound, ab initio calculations could provide insights into its ground state electronic energy and molecular orbitals.
Molecular orbital (MO) analysis, particularly of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. In a study on 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, a structurally related compound, the HOMO-LUMO energy gap was calculated to be 4.9266 eV using DFT at the B3LYP/6–311 G(d,p) level, indicating significant stability. nih.gov Similar analysis for this compound would reveal its electronic character and potential reaction sites.
Table 2: Frontier Molecular Orbital (FMO) Data for a Substituted Benzimidazole
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole | -5.8170 | -0.8904 | 4.9266 | nih.gov |
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. libretexts.org For a molecule like this compound, which has flexible propyl and methyl groups, multiple conformations are possible. Computational methods can be used to determine the relative energies of these different conformers and identify the most stable, low-energy structures. rsc.org This is often done by performing a potential energy surface (PES) scan, where a specific torsion angle (also known as a dihedral angle) is systematically varied, and the energy is calculated at each step. tandfonline.com The resulting energy landscape reveals the energy barriers between different conformations and identifies the global minimum energy conformer. Such analysis is crucial for understanding how the molecule's three-dimensional shape influences its physical properties and biological interactions.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net An MD simulation provides a detailed view of the dynamic behavior of a molecule, including its flexibility, conformational changes, and interactions with its environment (e.g., a solvent or a biological receptor). semanticscholar.orgresearchgate.net In the context of benzimidazole research, MD simulations are frequently used to assess the stability of a benzimidazole derivative when bound to a protein target. acs.org Key metrics analyzed during an MD simulation include the Root Mean Square Deviation (RMSD), which measures the stability of the protein-ligand complex, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the protein. semanticscholar.org For this compound, an MD simulation could predict its behavior in a biological system, showing how it moves and interacts with a target protein, thereby providing insights into its potential mechanism of action. semanticscholar.org Simulations of benzimidazole derivatives have been performed for up to 100 nanoseconds to confirm the stability of docking poses and analyze protein-ligand contacts in detail. acs.org
Ligand-Based Computational Approaches in Benzimidazole Research
When the three-dimensional structure of a biological target is unknown, ligand-based computational approaches become essential for drug discovery. beilstein-journals.orgalliedacademies.org These methods rely on the principle that molecules with similar structures or properties often exhibit similar biological activities. imrpress.com Key ligand-based methods include Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling.
QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. alliedacademies.org By analyzing a set of known active and inactive benzimidazole derivatives, a QSAR model can be built to predict the activity of new, untested molecules like this compound.
Pharmacophore Modeling: A pharmacophore model identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target receptor. This model can then be used as a 3D query to screen large databases of compounds to find new potential drug candidates. beilstein-journals.org
Ligand-Based Virtual Screening (LBVS): This technique uses a known active molecule as a template to search for other compounds in a database that have a similar shape or chemical features. nih.gov In benzimidazole research, LBVS has been used to identify new potential inhibitors for various therapeutic targets. nih.gov
These ligand-based strategies are powerful tools in medicinal chemistry that leverage information from known active benzimidazoles to guide the design and discovery of new compounds. imrpress.com
Pharmacophore Modeling and Development
Pharmacophore modeling is a cornerstone in rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For the benzimidazole class of compounds, to which this compound belongs, various pharmacophore models have been developed to explain their diverse biological activities.
A study focused on benzimidazole-based agonists for the Farnesoid X receptor (FXR), a target for diabetes, generated five pharmacophore hypotheses. nih.govresearchgate.net The most predictive model, HHHRR, consisted of three hydrophobic features (H) and two aromatic rings (R). nih.govresearchgate.net This model yielded a 3D-QSAR model with a good statistical value (R²) of 0.8974 for a training set of 39 compounds and showed good predictive power with a correlation coefficient (Q²) of 0.7559 for a test set of nine compounds. nih.govresearchgate.net
Similarly, a 3D-QSAR pharmacophore model was generated for benzimidazole derivatives designed as Epidermal Growth Factor Receptor (EGFR) inhibitors for breast cancer treatment. benthamdirect.com This model identified four key features: one hydrogen-bond acceptor (HBA), two ring aromatic (RA) features, and one hydrophobic (HY) feature. benthamdirect.com The model demonstrated statistical robustness with a correlation coefficient (r) of 0.8412 and an RMSD of 0.96. benthamdirect.com
These models underscore the importance of the benzimidazole nucleus as a key scaffold. The aromatic nature of the fused ring system and the presence of hydrophobic and hydrogen bonding features are consistently identified as critical for biological activity. nih.govbenthamdirect.comresearchgate.net
Table 1: Examples of Pharmacophore Models for Benzimidazole Derivatives
| Biological Target | Pharmacophore Model | Key Features | Statistical Significance |
|---|---|---|---|
| Farnesoid X receptor (FXR) | HHHRR | 3 Hydrophobic (H), 2 Aromatic Rings (R) | R² = 0.8974, Q² = 0.7559 |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models help in predicting the activity of novel compounds and provide insights into the mechanism of action.
For a series of benzimidazole derivatives acting as inhibitors of Saccharomyces cerevisiae, a QSAR analysis revealed that their antifungal activity is governed by specific physicochemical properties. nih.gov Using multiple linear regression (MLR), the study found that lipophilicity (logP), dipole moment (DM), and surface area grid (SAG) were the key descriptors influencing inhibitory activity. nih.gov
Another QSAR study on benzimidazole analogues with antibacterial activity identified a positive correlation between activity and descriptors such as Topological Polar Surface Area (TPSA), the number of H-bond acceptors, implicit LOGP (iLOGP), and Galvez topological charge indices of order 4 (GGI4). ijpsr.com The best model achieved a coefficient of determination (r²) of 0.6773 and a predictive r² of 0.7150 for external validation. ijpsr.com
In the context of Aldose Reductase (ALR2) inhibition for managing diabetic complications, a QSAR model for benzimidazole-based thiosemicarbazone derivatives highlighted a strong correlation between hydrophobicity (LogP) and inhibitory potency. crpsonline.com Higher lipophilicity was associated with lower IC₅₀ values, while increased polarity (measured by TPSA and H-bond donors) negatively impacted potency. crpsonline.com
These studies collectively indicate that the biological activity of benzimidazole derivatives is a multifactorial property influenced by a combination of electronic, steric, and hydrophobic parameters. nih.govijpsr.comcrpsonline.com
Table 2: Key Molecular Descriptors in QSAR Models for Benzimidazole Analogues
| Biological Activity | Governing Descriptors | Correlation | Reference |
|---|---|---|---|
| Antifungal | Lipophilicity (logP), Dipole Moment (DM), Surface Area Grid (SAG) | Positive | nih.gov |
| Antibacterial | TPSA, H-bond acceptors, iLOGP, GGI4 | Positive | ijpsr.com |
| Aldose Reductase Inhibition | Hydrophobicity (LogP) | Positive | crpsonline.com |
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies involve systematically modifying the chemical structure of a lead compound to observe the effect of these changes on biological activity. For the benzimidazole scaffold, substitutions at the N1, C2, C5, and C6 positions have been shown to significantly influence biological outcomes. nih.govmdpi.com
Substitution at the N1-position: The nature of the substituent at the N1 position of the benzimidazole ring is critical. For instance, the substitution of a benzyl (B1604629) group at the 1-position has been shown to enhance anti-inflammatory action. mdpi.com In some series, N-butoxycarbonyl substitution was found to be advantageous for soluble epoxide hydrolase (sEH) activity. nih.gov
Substitution at the C2-position: The C2 position is a common site for modification. The length of a linker between a carboxyl group and the C2 position was found to be inversely related to anti-inflammatory activity. mdpi.com Studies on antiviral agents have shown that an unsubstituted phenyl ring at the 2-position is essential for activity against Influenza A and Coronavirus. nih.gov Conversely, for anti-Zika virus activity, a free amino (-NH2) group at the C2 position is crucial for optimal efficacy. nih.gov The presence of electron-donating groups at this position can enhance interactions with viral enzymes.
Substitution at the C5/C6-positions: The electronic properties of substituents on the benzene (B151609) ring portion of the scaffold play a significant role. For antimicrobial activity, derivatives with electron-withdrawing groups, such as chloro (–Cl) and nitro (–NO₂), exhibited enhanced potency against Staphylococcus aureus and Escherichia coli. jneonatalsurg.com In another study, a nitro group at C5 led to pronounced activity against CDK1 and CDK5, whereas an amino or methyl group at the same position resulted in a complete loss of activity. mdpi.com The presence of a cyano group at the C5-position is considered optimal for certain antiviral activities. nih.gov
The SAR for benzimidazole derivatives is highly dependent on the specific biological target. Lipophilic groups, for example, favor COX-1 inhibition, while hydrophilic groups can enhance COX-2 inhibition. nih.gov This highlights the versatility of the benzimidazole scaffold in medicinal chemistry, where targeted modifications can lead to potent and selective agents for a wide range of diseases. jneonatalsurg.comnih.gov
Table 3: Summary of Structure-Activity Relationships for Benzimidazole Analogues
| Position of Substitution | Substituent Type | Effect on Biological Activity |
|---|---|---|
| N1 | Benzyl group, Butoxycarbonyl | Enhanced anti-inflammatory and sEH activity |
| C2 | Unsubstituted Phenyl, Free -NH2 | Essential for specific antiviral activities |
| C2 | Electron-donating groups | Can enhance interactions with viral enzymes |
| C5/C6 | Electron-withdrawing groups (e.g., -Cl, -NO₂) | Enhanced antimicrobial and CDK activity |
| C5/C6 | Amino or Methyl groups | Loss of CDK-inhibitory activity |
Applications of Benzimidazole Derivatives in Organic Synthesis and Catalysis
Benzimidazoles as Building Blocks in Multistep Organic Synthesis
Benzimidazole (B57391) derivatives, including structures analogous to 1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine, are widely recognized as crucial building blocks in multistep organic synthesis. researchgate.netnih.gov Their inherent structural stability and the presence of reactive sites allow for the construction of complex molecular architectures. The synthesis of benzimidazoles themselves is often a key step in these synthetic sequences, commonly achieved through the condensation of o-phenylenediamines with aldehydes or carboxylic acids. enpress-publisher.comresearchgate.netarabjchem.org
The amino group at the C-5 position of this compound offers a versatile handle for further functionalization. This primary amine can readily undergo a variety of chemical reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups and the extension of the molecular framework. For instance, the synthesis of 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols involves the reaction of an amino-functionalized benzimidazole with various aromatic aldehydes. nih.gov This highlights how the amino group can be used to build more complex hybrid molecules. nih.gov
Furthermore, the benzimidazole nucleus itself can be modified. For example, C-H activation strategies have been developed for the selective functionalization of the C2-position of benzimidazoles, allowing for the introduction of alkyl or aryl groups. nih.gov While the C2-position of the target compound is already substituted with a propyl group, this reactivity showcases the potential for creating a diverse library of analogs. The development of synthetic protocols for benzimidazole libraries has been a significant area of research, enabling the exploration of structure-activity relationships in drug discovery and materials science. nih.gov
The following table provides examples of reactions where benzimidazole derivatives are used as key building blocks:
| Reaction Type | Reagents | Product Type | Reference |
| Condensation | o-phenylenediamine (B120857), aldehyde/carboxylic acid | 2-substituted benzimidazole | enpress-publisher.comresearchgate.net |
| N-alkylation | N-H benzimidazole, alkyl halide | 1-alkyl-benzimidazole | nih.gov |
| C-H alkylation | C2-unsubstituted benzimidazole, alkene | C2-alkylated benzimidazole | nih.gov |
| Amine functionalization | Amino-benzimidazole, electrophile | C5-functionalized benzimidazole | nih.gov |
Catalytic Roles of Benzimidazole-Derived Complexes
The ability of the benzimidazole scaffold to coordinate with a wide range of metal ions has led to the development of numerous benzimidazole-derived complexes with significant catalytic activities. royalsocietypublishing.org The nitrogen atoms in the imidazole (B134444) ring act as excellent donors, forming stable complexes with transition metals such as ruthenium, copper, and palladium. royalsocietypublishing.orgdergi-fytronix.comnih.gov These complexes have been successfully employed as catalysts in a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.
Benzimidazole-metal complexes have demonstrated notable efficacy as catalysts in oxidation reactions. enpress-publisher.comresearchgate.netsemanticscholar.org These reactions are fundamental in organic synthesis for the introduction of oxygen-containing functional groups. For instance, benzimidazole Schiff base metal complexes have been shown to play a significant role in the oxidation of olefins and alcohols. enpress-publisher.comsemanticscholar.org The specific nature of the metal center and the ligand structure, including the substituents on the benzimidazole ring, can influence the catalytic activity and selectivity of these reactions.
While direct studies on this compound as a ligand for oxidation catalysis are not extensively documented, the electronic properties conferred by its substituents suggest its potential in this area. The electron-donating nature of the amino and alkyl groups could modulate the redox potential of the metal center in a complex, thereby influencing its catalytic performance.
Examples of oxidation reactions catalyzed by benzimidazole complexes are presented in the table below:
| Reaction | Catalyst Type | Substrate | Product | Reference |
| Olefin Oxidation | Benzimidazole Schiff base metal complex | Alkene | Epoxide/Diol | enpress-publisher.comsemanticscholar.org |
| Alcohol Oxidation | Benzimidazole Schiff base metal complex | Alcohol | Aldehyde/Ketone | enpress-publisher.comsemanticscholar.org |
| C-H Hydroxylation | Palladium-benzimidazole complex | Arene | Phenol | researchgate.net |
In addition to oxidation, benzimidazole-derived complexes are also effective catalysts for various reduction reactions. A notable example is the use of ruthenium(II) complexes of benzimidazole derivatives in the transfer hydrogenation of ketones. dergi-fytronix.com This reaction is a crucial method for the synthesis of chiral alcohols, which are important intermediates in the pharmaceutical and fine chemical industries. The efficiency of these catalysts is influenced by the ligand structure around the metal center.
Ruthenium complexes containing benzimidazole-derived N-heterocyclic carbene (BNHC) ligands have been utilized for the N-alkylation of anilines via a "hydrogen borrowing" strategy, which involves the dehydrogenation of an alcohol followed by reductive amination. nih.gov Furthermore, ruthenium complexes with bidentate ligands derived from benzimidazole have been shown to be active in the reduction of carbon dioxide. acs.org
The following table summarizes key reduction reactions catalyzed by benzimidazole complexes:
| Reaction | Catalyst Type | Substrate | Product | Reference |
| Ketone Hydrogenation | Ruthenium(II)-benzimidazole complex | Ketone | Alcohol | dergi-fytronix.com |
| CO2 Reduction | Ruthenium-benzimidazole complex | Carbon Dioxide | Formate/Methoxy derivatives | acs.org |
| Reductive Functionalization of CO2 | Sulfonate-grafted MOFs with benzimidazole precursors | Carbon Dioxide, 1,2-phenylenediamine | 1H-benzo[d]imidazole | acs.org |
The catalytic applications of benzimidazole derivatives extend to a broad range of other organic transformations. enpress-publisher.comresearchgate.netsemanticscholar.org Supported gold nanoparticles have been shown to be effective catalysts for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes under mild conditions. mdpi.com This highlights the role of the benzimidazole synthesis itself as a catalytically driven process.
Copper(II) complexes based on benzimidazole ligands have been explored as photoredox catalysts for free radical polymerization. nih.gov These complexes, in combination with other reagents, can initiate polymerization upon exposure to visible light. This application opens up possibilities for the use of benzimidazole derivatives in materials synthesis.
Use of Benzimidazole Scaffolds in Material Science Research
The rigid and planar structure of the benzimidazole ring, coupled with its excellent thermal stability and ability to engage in strong intermolecular interactions, makes it a highly attractive scaffold for the development of advanced materials. alfa-chemistry.com Benzimidazole-containing polymers, in particular, have garnered significant attention for a variety of applications, ranging from high-performance plastics to materials for electronic devices.
Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and mechanical stability. dtu.dktandfonline.comelsevier.com These properties make them suitable for demanding applications in the aerospace and protective clothing industries. The introduction of benzimidazole moieties into other polymer backbones, such as polyimides, can significantly enhance their thermal resistance, glass transition temperature, and mechanical strength. rsc.orgnih.gov
In the realm of electronics, benzimidazole derivatives are being explored as materials for organic light-emitting diodes (OLEDs). alfa-chemistry.comssrn.com Their inherent fluorescence properties and good electron-transporting capabilities make them suitable for use as emitters or electron-transport materials in these devices. alfa-chemistry.comresearchgate.netacs.org By modifying the substituents on the benzimidazole core, the electronic and optical properties of these materials can be tuned to achieve desired performance characteristics. For example, newly synthesized benzimidazole ligands have shown promise for applications in green OLEDs. ssrn.com
The following table showcases the applications of benzimidazole-based materials:
| Application Area | Material Type | Key Properties | Reference |
| High-Performance Polymers | Polybenzimidazoles (PBIs) | High thermal and mechanical stability | dtu.dktandfonline.com |
| Electronics | Benzimidazole-based polymers | Electron-transporting, fluorescent | alfa-chemistry.comresearchgate.netacs.org |
| Fuel Cells | Polybenzimidazole blends and nanocomposites | Proton conductivity | tandfonline.com |
| Coatings | Polybenzimidazole | Protective, high-temperature resistant | tandfonline.com |
Future Directions and Emerging Research Avenues for 1 Methyl 2 Propyl 1h Benzoimidazol 5 Ylamine and Benzimidazole Chemistry
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of benzimidazoles often involves harsh reaction conditions, hazardous organic solvents, and expensive catalysts, posing environmental and economic challenges. eprajournals.commdpi.com Future research is increasingly focused on developing green and sustainable synthetic methodologies. For 1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine, this involves moving away from conventional multi-step procedures towards more efficient and eco-friendly alternatives.
Key areas of development include:
Solvent-Free Reactions: Performing reactions under solvent-free or solid-state conditions minimizes pollution and reduces waste generation. mdpi.com Techniques such as grinding or using deep eutectic solvents (DES) as green reaction media are promising alternatives. nih.govarabjchem.org
Advanced Catalysis: The use of earth-abundant metal catalysts, such as those based on cobalt or iron, presents a cost-effective and less toxic alternative to precious metal catalysts. acs.org Furthermore, heterogeneous nanocatalysts are gaining traction due to their high efficiency, mild reaction conditions, and ease of recovery and reuse. nih.gov For instance, catalysts like ZrO2–Al2O3 solid acids have been shown to be effective and recyclable for multiple reaction cycles. nih.gov
Energy-Efficient Methods: Microwave irradiation and ultrasound are being employed to accelerate reaction times from hours to minutes, often leading to higher yields and cleaner product formation. mdpi.com
These sustainable approaches, summarized in the table below, offer a clear path forward for the environmentally responsible production of this compound and its derivatives.
| Feature | Traditional Synthesis | Sustainable Synthesis |
| Solvents | Often uses hazardous organic solvents (e.g., DMF, Acetonitrile). mdpi.com | Solvent-free conditions, water, or green solvents (e.g., deep eutectic solvents). mdpi.comnih.gov |
| Catalysts | May use stoichiometric strong acids or expensive/toxic metal catalysts. mdpi.com | Recyclable solid acid catalysts, earth-abundant metals (e.g., Co, Fe), or nanocatalysts. acs.orgnih.gov |
| Energy Input | Typically requires prolonged heating under reflux. | Microwave irradiation or ultrasonication for rapid heating. mdpi.com |
| Starting Materials | Often petroleum-based. | Potential for use of renewable, biomass-derived feedstocks. eprajournals.comeprajournals.com |
| Waste Generation | Higher waste production due to solvent use and complex workups. | Minimized waste generation and simpler product isolation. eprajournals.com |
Integration of Artificial Intelligence and Machine Learning in Benzimidazole (B57391) Design
Future applications in this domain include:
De Novo Drug Design: Generative AI models can design entirely new benzimidazole structures with desired pharmacological profiles by learning from vast datasets of known molecules. researchgate.netnih.gov These models can suggest modifications to the this compound core to enhance target affinity and selectivity.
Virtual Screening: ML algorithms can rapidly screen massive virtual libraries of compounds to identify those most likely to be active against a specific biological target, significantly accelerating the initial stages of drug discovery. nih.gov This allows researchers to prioritize the synthesis of the most promising candidates.
Quantitative Structure-Activity Relationship (QSAR): AI-driven QSAR models can uncover complex, non-linear relationships between the chemical structure of benzimidazole derivatives and their biological activity, providing deep insights for rational drug design. researchgate.net
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial. AI models can predict these properties in silico, helping to identify and eliminate compounds with unfavorable profiles early in the discovery pipeline, thereby reducing costly late-stage failures. researchgate.net
| AI/ML Application | Description | Relevance to Benzimidazole Design |
| Generative Models | Algorithms that create new data (e.g., novel molecular structures) based on learned patterns. acm.org | Design of novel this compound analogs with specific desired properties. |
| Virtual Screening | Computational technique to search libraries of small molecules to identify those most likely to bind to a drug target. nih.gov | Rapidly identify promising benzimidazole derivatives for synthesis and testing, saving time and resources. |
| QSAR Analysis | Models that correlate variations in the chemical structure of compounds with their biological activities. researchgate.net | Guide the structural modification of the lead compound to enhance efficacy and reduce side effects. |
| ADMET Prediction | In silico models that predict the pharmacokinetic and toxicological properties of molecules. researchgate.net | Prioritize candidates with favorable drug-like properties and flag potential liabilities early on. |
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
A deep understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. Traditional methods for reaction monitoring, such as thin-layer chromatography (TLC), provide only intermittent snapshots. eprajournals.com The future lies in the application of advanced spectroscopic techniques for real-time, in operando monitoring.
For the synthesis of this compound, these techniques can provide invaluable data:
Flow NMR and FTIR Spectroscopy: Coupling flow cells with NMR and FTIR spectrometers allows for continuous monitoring of the reaction mixture. magritek.com This enables the detection and characterization of transient intermediates, which is crucial for elucidating complex reaction mechanisms. magritek.com It also allows for the precise determination of kinetic data and the identification of rate-determining steps. magritek.com
Process Analytical Technology (PAT): Integrating these real-time monitoring tools into the synthesis process aligns with PAT principles, enabling better control over reaction parameters, ensuring consistent product quality, and improving safety.
| Monitoring Technique | Principle | Advantages for Benzimidazole Synthesis |
| Thin-Layer Chromatography (TLC) | Separation of components on a plate based on polarity. | Simple, low-cost, qualitative assessment of reaction completion. eprajournals.com |
| Flow NMR Spectroscopy | Continuous NMR analysis of the reaction mixture flowing through the spectrometer. | Quantitative data on all proton-containing species, structural elucidation of intermediates. magritek.com |
| Flow FTIR Spectroscopy | Continuous IR analysis to monitor changes in functional groups. | High sensitivity for detecting key functional group transformations, even for low-concentration species. magritek.com |
Expanding the Scope of Computational Methodologies for Predictive Modeling
Computational chemistry provides powerful predictive tools that complement experimental research. mdpi.com For this compound, expanding the use of these methodologies can guide the design of derivatives with enhanced biological activity and provide fundamental insights into their mechanism of action. bohrium.com
Key computational approaches for future exploration include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov It can be used to screen derivatives of this compound against various biological targets and to understand the key molecular interactions responsible for binding.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the ligand-protein complex over time, offering insights into the stability of the interaction and the conformational changes that may occur upon binding. nih.gov
Binding Free Energy Calculations: Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can provide a more accurate estimation of the binding affinity between a benzimidazole derivative and its target, helping to rank compounds more effectively than docking scores alone. mdpi.comnih.gov
Quantum Mechanics (QM) Calculations: DFT (Density Functional Theory) calculations can be used to investigate the electronic properties of the benzimidazole core, helping to understand its reactivity and spectroscopic characteristics. worldscientific.com
| Computational Method | Application in Benzimidazole Research | Predicted Outcome |
| Molecular Docking | Predict binding mode and affinity of derivatives to a target protein. nih.gov | Identification of key interactions (e.g., hydrogen bonds, hydrophobic contacts). |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex. nih.gov | Assessment of binding stability and conformational flexibility. |
| MM/GBSA | Calculate the binding free energy of the ligand-protein complex. mdpi.com | More accurate ranking of potential inhibitors based on binding affinity. |
| Density Functional Theory (DFT) | Analyze electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential. worldscientific.com | Prediction of reactivity, spectroscopic properties, and charge distribution. |
Exploration of New Chemical Reactivity Profiles and Transformations
While the core synthesis of benzimidazoles is well-established, the exploration of novel chemical transformations of the benzimidazole nucleus itself remains a vibrant area of research. Future work on this compound should not be limited to simple functionalization but should also explore new reactivity profiles to generate unique and complex molecular architectures.
Promising avenues for exploration include:
C-H Activation: Direct functionalization of the C-H bonds on the benzimidazole core or its substituents offers a highly atom-economical way to introduce new functional groups without the need for pre-functionalized starting materials.
Cycloaddition Reactions: Using the benzimidazole core or its derivatives as synthons in cycloaddition reactions can lead to the formation of novel fused-ring systems and spirocyclic compounds, which are difficult to access through other methods. nih.gov
Novel Condensation Partners: Moving beyond the traditional condensation of o-phenylenediamines with aldehydes or carboxylic acids, researchers are exploring reactions with a wider range of partners like ketones, chalcones, and cyano-guanidines to create diverse benzimidazole derivatives. arabjchem.orgjocpr.com
Multi-component Reactions: Designing one-pot, multi-component reactions that assemble complex benzimidazole-containing molecules from simple starting materials in a single step is a key goal for improving synthetic efficiency.
Exploring these novel transformations will significantly expand the chemical diversity accessible from the this compound scaffold, opening doors to new biological activities and material properties.
Q & A
Q. What are the optimal synthetic routes for 1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine, and how can purity be maximized?
Methodological Answer:
- Condensation and Cyclization : Start with substituted o-phenylenediamine derivatives and carbonyl-containing reagents (e.g., aldehydes or ketones) under acidic conditions. Adjust reaction time and temperature to optimize yield .
- Purification : Use column chromatography with gradient elution (e.g., ethyl acetate/hexane) followed by recrystallization in ethanol or methanol to achieve >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
- Troubleshooting : If byproducts persist (e.g., uncyclized intermediates), employ NMR (¹H/¹³C) to identify impurities and adjust stoichiometry or catalyst loading .
Q. How can structural characterization of this compound be performed to confirm its identity?
Methodological Answer:
- Crystallography : For single-crystal X-ray diffraction, use SHELXL for refinement and ORTEP-III for visualization. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
- Spectroscopy :
- IR : Confirm the presence of NH₂ (stretch ~3400 cm⁻¹) and aromatic C-H (stretch ~3000 cm⁻¹).
- NMR : Assign peaks using 2D experiments (COSY, HSQC). For example, the NH₂ group typically appears as a broad singlet at δ 4.5–5.5 ppm in DMSO-d₆ .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological efficacy of this compound?
Methodological Answer:
- Analog Synthesis : Replace the methyl or propyl groups with bulkier substituents (e.g., isopropyl, cyclopropyl) to assess steric effects. Use Suzuki-Miyaura coupling for aryl modifications .
- Biological Assays :
- Target Binding : Perform fluorescence polarization assays to measure affinity for enzymes (e.g., kinases) or receptors.
- Cellular Activity : Use MTT assays in relevant cell lines (e.g., cancer cells) with IC₅₀ calculations. Cross-validate with Western blotting for downstream biomarker expression .
Q. How should researchers resolve contradictions in reported biological activity data for benzimidazole derivatives?
Methodological Answer:
- Meta-Analysis : Aggregate data from PubMed, Scopus, and Web of Science using keywords like "1-Methyl-2-propyl-benzimidazole" and "bioactivity." Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies .
- Experimental Replication : Standardize assay conditions (e.g., cell culture media, incubation time) to isolate variables. Use positive controls (e.g., omeprazole for antiulcer activity) to calibrate results .
Q. What computational methods are recommended for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. Prepare the protein structure with protonation states adjusted to pH 7.4 and validate docking protocols with co-crystallized ligands .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond occupancy to identify critical interactions .
Q. How can researchers design experiments to investigate the compound’s potential toxicity?
Methodological Answer:
- In Vitro Toxicity : Perform Ames tests for mutagenicity and hemolysis assays for erythrocyte compatibility. Use hepatic cell lines (e.g., HepG2) to assess metabolic toxicity via CYP450 inhibition assays .
- In Vivo Models : Administer the compound to rodents at escalating doses (10–100 mg/kg). Monitor serum biomarkers (ALT, AST) and histopathology of liver/kidney tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
